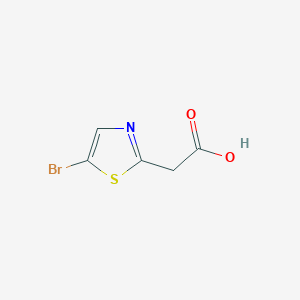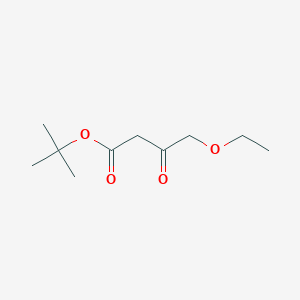
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in organic synthesis due to their reactivity and versatility. This particular compound is characterized by the presence of an ethoxy group, a keto group, and a tert-butyl ester group, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester can be achieved through several methods. One common approach involves the esterification of 4-Ethoxy-3-oxo-butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and they may utilize continuous flow reactors to enhance efficiency and reduce waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality esters suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The ester is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acetoacetate: Similar in structure, but lacks the ethoxy group.
Ethyl acetoacetate: Contains an ethyl group instead of a tert-butyl group.
Methyl acetoacetate: Contains a methyl group instead of a tert-butyl group.
Uniqueness
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester is unique due to the presence of both an ethoxy group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl 4-ethoxy-3-oxobutanoate |
InChI |
InChI=1S/C10H18O4/c1-5-13-7-8(11)6-9(12)14-10(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
YZDDQGHHKMXLNW-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
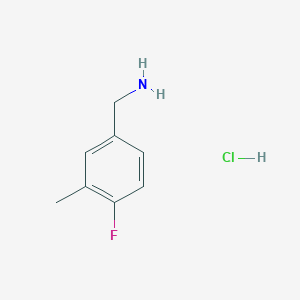
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
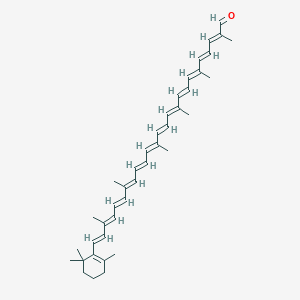

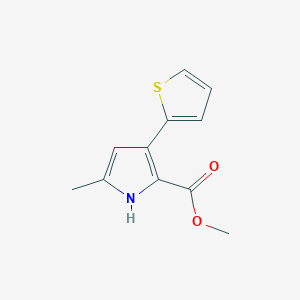
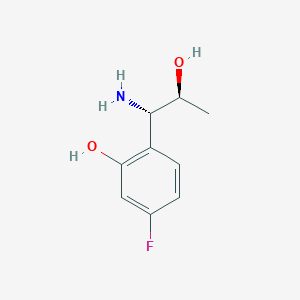
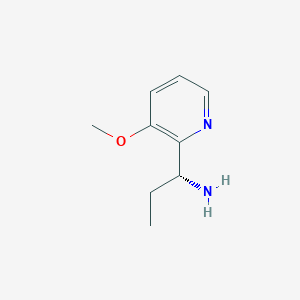

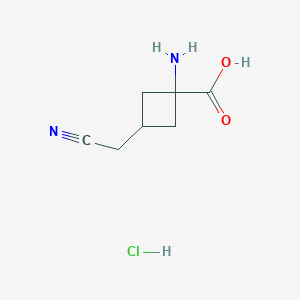
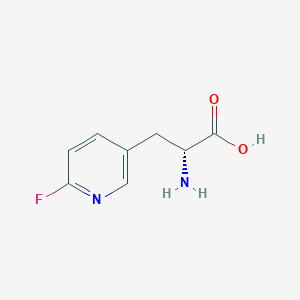
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
